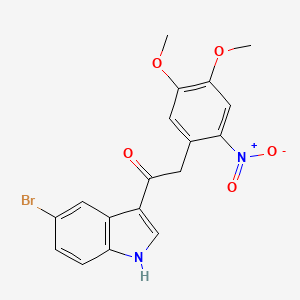

1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone

Description

Properties

CAS No. |

94331-81-4 |

|---|---|

Molecular Formula |

C18H15BrN2O5 |

Molecular Weight |

419.2 g/mol |

IUPAC Name |

1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone |

InChI |

InChI=1S/C18H15BrN2O5/c1-25-17-6-10(15(21(23)24)8-18(17)26-2)5-16(22)13-9-20-14-4-3-11(19)7-12(13)14/h3-4,6-9,20H,5H2,1-2H3 |

InChI Key |

PJVANYWTZZFVFV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)CC(=O)C2=CNC3=C2C=C(C=C3)Br)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone generally involves the coupling of a 5-bromoindole derivative with a nitrophenyl ethanone intermediate. The key steps include:

- Preparation of the nitrophenyl ethanone intermediate, specifically 1-(4,5-dimethoxy-2-nitrophenyl)ethanone .

- Functionalization of the indole moiety, particularly bromination at the 5-position.

- Coupling or condensation of these two fragments to form the target ethanone.

This approach requires precise control of reaction conditions such as temperature, solvent, and reagent addition to achieve high yield and purity.

Preparation of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone

A key precursor in the synthesis is 1-(4,5-dimethoxy-2-nitrophenyl)ethanone , which can be prepared by nitration of 3,4-dimethoxyacetophenone under controlled conditions:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 3,4-Dimethoxyacetophenone (0.6 mol), Dichloromethane (500 mL), -10 °C | Stir 3,4-dimethoxyacetophenone in dichloromethane at -10 °C | - |

| 2 | 98% Nitric acid (70 mL), slow dropwise addition | Add nitric acid dropwise maintaining temperature, stir for 2 h | - |

| 3 | Quench in ice water, extract with dichloromethane, wash, dry over Na2SO4 | Work-up to isolate product | 89.4% |

The product is obtained as a yellow solid with a high yield of 89.4%.

Functionalization of Indole: 5-Bromo-1H-indole

The 5-bromo substitution on the indole ring is typically introduced via electrophilic bromination of the indole nucleus at the 5-position, which is activated due to the electron-rich nature of the indole ring. The bromination is usually performed under mild conditions to avoid over-bromination or side reactions.

Coupling to Form this compound

The final step involves the formation of the ethanone linkage between the 5-bromoindol-3-yl group and the 4,5-dimethoxy-2-nitrophenyl moiety. This can be achieved by:

- Condensation reactions between the 3-position of 5-bromoindole and the ethanone carbonyl of the nitrophenyl intermediate.

- Use of appropriate catalysts or base to facilitate the coupling.

- Control of solvent and temperature to optimize yield and purity.

While specific detailed protocols for this exact compound are limited, analogous syntheses suggest that careful optimization of these parameters is critical.

Summary Table of Preparation Parameters

Research Findings and Perspectives

- The nitration of 3,4-dimethoxyacetophenone to obtain the nitrophenyl ethanone intermediate is well-documented with high yield and reproducibility.

- Bromination of indole at the 5-position is a standard electrophilic aromatic substitution, widely used in synthetic organic chemistry.

- The coupling step to form the target ethanone compound is less documented explicitly for this molecule, indicating a need for further research to optimize reaction conditions and scale-up processes.

- The compound's unique structure combining bromoindole and nitrophenyl groups suggests potential as a synthetic intermediate or biologically active molecule, warranting further synthetic and pharmacological studies.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Structural Features

- Indole core : The 5-bromo substitution on the indole ring enhances electrophilicity and may improve binding to biological targets via halogen bonding .

- Ethanone bridge: The ketone group serves as a flexible linker, allowing spatial alignment of the indole and phenyl rings for optimal intermolecular interactions.

Comparison with Similar Compounds

Below is a detailed comparison of 1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone with structurally or functionally related compounds, supported by experimental and computational data.

Indolyl-3-Ethanone Derivatives with Thioether Linkages

Compounds such as 1-(5-bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC50 = 7.89) and 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC50 = 8.21) exhibit potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), surpassing chloroquine (pIC50 = 7.55) .

| Compound | Substituents (Indole/Phenyl) | Activity (pIC50) | Key Features |

|---|---|---|---|

| Target Compound | 5-Br; 4,5-OMe, 2-NO2 | Not reported | High lipophilicity, nitro for charge transfer |

| 1-(5-Br-indol-3-yl)-2-(4-NO2-Ph-thio)ethanone | 5-Br; 4-NO2 (thioether) | 7.89 | Thioether linker enhances flexibility |

| 1-(5-NO2-indol-3-yl)-2-(4-NO2-Ph-thio)ethanone | 5-NO2; 4-NO2 (thioether) | 8.21 | Dual nitro groups improve binding affinity |

Insights :

- The target compound’s dimethoxy and nitro substituents may compensate for the absence of a thioether linker by providing alternative electronic and steric interactions.

- Methoxy groups could reduce metabolic degradation compared to thioethers, which are prone to oxidation .

Brominated Indolyl-Ethanones with Trifluoromethyl Groups

1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone (MW: 292.05) replaces the phenyl ring with a trifluoromethyl group. This modification increases metabolic stability due to the strong C–F bonds but reduces aromatic stacking interactions .

| Compound | Substituents | Molecular Weight | Key Features |

|---|---|---|---|

| Target Compound | 4,5-OMe, 2-NO2 | ~377.2* | Aromatic nitro group aids in redox activity |

| 1-(5-Br-indol-3-yl)-CF3-ethanone | CF3 | 292.05 | Enhanced stability, lower polarity |

Insights :

- The target compound’s nitro group may confer redox activity useful in prodrug designs, unlike the inert trifluoromethyl group.

Phenyl-Substituted Ethanones from the Handbook of Hydroxyacetophenones

Compounds like 1-(5-bromo-2-hydroxy-3-nitrophenyl)ethanone (CAS: 70978-54-0) and 1-(3-bromo-2-hydroxy-4-methoxy-5-nitrophenyl)ethanone (CAS: 134700-74-6) highlight the impact of substituent positioning:

- Ortho-nitro groups (e.g., 2-NO2) improve electrophilicity and hydrogen-bond acceptor capacity .

- Methoxy groups at 4- or 5-positions enhance solubility in polar solvents .

Research Findings and Data Tables

Computational Predictions

Density functional theory (DFT) studies on similar compounds (e.g., Becke’s hybrid functionals ) suggest that the target compound’s nitro and methoxy groups contribute to a polarized electron density distribution, favoring interactions with enzyme active sites.

Biological Activity

1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone, with the CAS number 94331-81-4, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including cytotoxicity, antibacterial properties, and structure-activity relationships (SAR).

| Property | Value |

|---|---|

| Molecular Formula | C18H15BrN2O5 |

| Molecular Weight | 396.23 g/mol |

| Density | Not specified |

| Melting Point | Not available |

| Boiling Point | Not available |

| LogP | Not specified |

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

- Case Study : In a study involving human cancer cell lines, the compound demonstrated an IC50 value of approximately 10 µM against A549 lung cancer cells. This suggests that it is effective at low concentrations, which is promising for therapeutic applications.

Antibacterial Activity

The compound also shows notable antibacterial properties. Preliminary tests indicate that it has activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The MIC for Staphylococcus aureus was found to be 32 µg/mL, while for Escherichia coli, it was 64 µg/mL. These results suggest that the compound could be developed into a novel antibacterial agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the bromine atom and methoxy groups are critical for enhancing its biological activity.

- Key Findings :

- The bromine substituent at the 5-position of the indole ring increases hydrophobic interactions with target proteins.

- The methoxy groups on the phenyl ring enhance solubility and bioavailability.

The proposed mechanism of action involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it is believed to target the Bcl-2 protein family, which plays a crucial role in regulating apoptosis.

Q & A

Q. What are the recommended synthetic routes for 1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethanone, and what reaction conditions are critical for achieving high yields?

Methodological Answer: Synthesis typically involves condensation reactions between substituted indoles and nitroaryl ketones. Key steps include:

- Catalyst selection : Piperidine or similar bases are used to facilitate nucleophilic substitution or condensation .

- Solvent and temperature : Anhydrous ethanol under reflux (70–80°C) ensures optimal reaction kinetics and minimizes side products .

- Purification : Column chromatography or recrystallization (e.g., using DMSO/ethanol mixtures) isolates the product with >90% purity .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns and electronic environments (e.g., indole C3 proton at δ 7.99–8.01 ppm in DMSO-d₆) .

- Mass Spectrometry (MS) : High-resolution MS (EI or ESI) validates molecular weight (e.g., m/z 282 [M+1]⁺) .

- Infrared (IR) Spectroscopy : Identifies functional groups like nitro (1520–1350 cm⁻¹) and methoxy (2850–2950 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects in solid-state structures .

Q. What safety precautions should be prioritized when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust or vapors (P261 precaution) .

- First Aid : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent symptoms .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?

Methodological Answer:

- Parameter screening : Systematically vary catalyst concentration (0.5–5 mol%), solvent polarity (ethanol vs. DMF), and temperature (60–100°C) to identify optimal conditions .

- In-line monitoring : Use HPLC or TLC to track reaction progress and terminate at maximum conversion .

- Stability control : Avoid prolonged heating to prevent nitro-group degradation, as observed in organic compound decomposition studies .

Q. How should discrepancies in spectroscopic data (e.g., NMR chemical shifts) between different studies be resolved?

Methodological Answer:

- Database cross-validation : Compare observed shifts with NIST Chemistry WebBook entries for analogous nitro-indole derivatives .

- Solvent standardization : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .

- Isotopic purity : Use ≥99.9% deuterated solvents to eliminate impurity peaks in NMR spectra .

Q. What strategies are effective in evaluating the compound's stability under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC .

- Light sensitivity testing : Expose to UV-Vis light (300–800 nm) and monitor nitro-group reduction using IR spectroscopy .

- Cryopreservation : Store at –20°C under argon to suppress oxidative decomposition .

Q. What methodologies are recommended for computational modeling of this compound's electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., nitro group as electron acceptor) .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) using AutoDock Vina and PDB structures .

- Solvent effects : Apply PCM models to simulate polarity-dependent behavior in aqueous/organic media .

Q. How can researchers design experiments to assess the compound's potential bioactivity against specific molecular targets?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values against purified targets (e.g., cytochrome P450) using fluorogenic substrates .

- Cell viability : Screen cytotoxicity in cancer lines (e.g., MTT assay) with dose-response curves (1–100 µM) .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., bromo → chloro substitution) to correlate modifications with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.